Tri-sec-butylborane
Description
Tri-sec-butylborane (CAS 1113-78-6) is a trialkylborane compound with the formula [(CH₃)CHCH₂]₃B. It is commercially available as a 1.0 M solution in tetrahydrofuran (THF) and is widely used in organic synthesis due to its strong Lewis acidity and reducing properties . The compound’s structure features three sec-butyl groups attached to a central boron atom, creating steric bulk that influences its reactivity and selectivity in chemical reactions. Key applications include its role in synthesizing lithium tri-sec-butylborohydride (L-Selectride), a highly stereoselective reducing agent , and its use in pharmaceutical processes for stereospecific reductions in the synthesis of HMG-CoA reductase inhibitors .
Properties
IUPAC Name |
tri(butan-2-yl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27B/c1-7-10(4)13(11(5)8-2)12(6)9-3/h10-12H,7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPAWYWJNZDARM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(C)CC)(C(C)CC)C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883646 | |
| Record name | Borane, tris(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Borane, tris(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1113-78-6 | |
| Record name | Tris(1-methylpropyl)borane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Borane, tris(1-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borane, tris(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Borane, tris(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tri-sec-butylborane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.918 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Stoichiometry
The lithium hydride (LiH) route involves the direct reaction of processed lithium hydride with this compound (TSBB) in tetrahydrofuran (THF) under nitrogen atmosphere. The general reaction proceeds as:
This exothermic reaction requires precise temperature control (15–42°C) to prevent byproduct formation. Commercial LiH with ≥95% purity and TSBB with ≥90% boron content are critical for achieving yields >80%.
Industrial Process Parameters
Patent US6268537B1 outlines a scalable protocol using Parr pressure reactors:
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Reactant Preparation : LiH (3.14 g, 96.4% purity) and THF (250 mL) are charged into a nitrogen-purged reactor.
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Borane Addition : TSBB (54.65 g) is introduced into the headspace over 89 minutes.
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Thermal Regulation : The mixture is stirred at 23–27°C for 21 hours, followed by cooling to ambient temperature.
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Product Isolation : The crude product is analyzed via -NMR, with yields quantified by integration of TSBB and Li(sec-CH)BH signals.
Table 1: Yield Optimization in LiH-Mediated TSBB Synthesis (US6268537B1)
| Experiment | LiH Purity (%) | TSBB Purity (%) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 99.1 | 85 | 24 | 97 |
| 2 | 77.7 | 85 | 50 | 83 |
| 3 | 95.0 | 90 | 30 | 91 |
Grignard Reagent-Based Alkylation of Boron Trifluoride
Reaction Design and Catalysis
The Grignard method, detailed in CN107446003A, employs sec-butylmagnesium bromide (CHMgBr) and boron trifluoride etherate (BF·EtO) in diethyl ether:
Triethylenediamine (CHN) acts as a Lewis base catalyst, enhancing boron electrophilicity.
Stepwise Protocol
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Grignard Formation : sec-Butyl bromide (46.5 parts) reacts with magnesium turnings in anhydrous ether.
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Boron Trifluoride Addition : BF·EtO is added dropwise at 0°C (ice-water bath).
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Workup : The mixture is stirred for 25–35 minutes, filtered through an 800-mesh sieve, and distilled to isolate TSBB.
Critical Parameters :
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Molar Ratio : 3:1 (CHMgBr:BF) to prevent dialkylborane byproducts.
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Solvent : Absolute ether ensures moisture-free conditions.
Comparative Analysis of Synthetic Routes
Yield and Scalability
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LiH Route : Achieves 83–97% yield (Table 1) but requires high-purity reactants (>95%) and specialized reactors.
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Grignard Route : Lower yields (70–85%) due to competing side reactions but offers simpler scalability for laboratory use.
Quality Control and Analytical Validation
Purity Assessment
Impurity Profiling
Common impurities include:
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Dialkylboranes : Formed via incomplete alkylation (BF·EtO < 90% purity).
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Lithium Byproducts : Residual LiH or LiAlH (in Grignard route) necessitates aqueous workup.
Industrial Applications and Recent Advancements
Scientific Research Applications
Polymerization Initiator
Radical Polymerization
Tri-sec-butylborane is widely used as a radical initiator in polymerization reactions. It can initiate free-radical polymerization processes when exposed to oxygen or peroxygen compounds, leading to the formation of crosslinked polymeric materials. The mechanism involves the generation of free radicals from this compound upon interaction with oxygen, which subsequently react with ethylenically unsaturated compounds to form polymers .
Table 1: Comparison of Polymerization Initiators
| Initiator Type | Activation Energy (kcal/mol) | Reaction Medium |
|---|---|---|
| This compound | 4 | Tetrahydrofuran |
| Benzoyl Peroxide | 26-33 | Various |
| Azobis-isobutyronitrile | 15-26 | Various |
Case Study: Copolymerization
In a study involving the copolymerization of methyl methacrylate using this compound as an initiator, it was found that the reaction conditions significantly influenced the molecular weight and properties of the resulting polymers. The use of this compound allowed for controlled polymerization, yielding polymers with desirable characteristics for potential applications in coatings and adhesives .
Synthetic Organic Chemistry
This compound serves as a reagent in various organic transformations, including reductions and functional group modifications. Its ability to form stable complexes with other reagents makes it a valuable tool in synthetic pathways.
Reduction Reactions
this compound has been employed in stereoselective reductions, such as the reduction of ketones to alcohols. For instance, lithium tri-sec-butylborodeuteride, derived from this compound, was used to achieve high stereoselectivity in the reduction of cyclohexanones .
Table 2: Stereoselectivity Outcomes
| Reaction Type | Product Type | Stereoselectivity (%) |
|---|---|---|
| Reduction of Cyclohexanones | Axial Alcohols | 89 |
| Reduction with NaBD4/CeCl3 | Equatorial Alcohols | Major product |
Environmental Stability Studies
Research into the stability of this compound under various environmental conditions has revealed its behavior in the presence of moisture and oxygen. Understanding these interactions is crucial for optimizing its use in industrial applications, particularly in adhesive formulations where stability and performance are critical.
Mechanism of Action
The mechanism of action of tri-sec-butylborane involves the transfer of hydride ions (H-) from the boron atom to the substrate. This hydride transfer is facilitated by the electron-deficient nature of the boron atom, which makes it a strong reducing agent. The molecular targets include carbonyl compounds, which are reduced to alcohols through this mechanism. The pathways involved typically include the formation of a boron-substrate complex, followed by hydride transfer and subsequent product release .
Comparison with Similar Compounds
Key Findings :
- TEB’s smaller ethyl groups allow faster radical initiation in polymerizations, while this compound’s bulk enhances stereoselectivity in reductions .
- This compound exhibits slower auto-oxidation compared to TEB, attributed to its steric protection of the boron center .
This compound vs. Tri-n-butylborane
Key Findings :
- Tri-n-butylborane’s linear structure facilitates radical polymerization of methyl methacrylate (MMA), whereas this compound’s branched groups suppress radical pathways .
This compound vs. Triarylboranes
Key Findings :
- Triarylboranes are more stable and versatile in materials science, while this compound excels in stoichiometric reductions .
- Aryl groups in triarylboranes enable π-conjugation, enhancing applications in optoelectronics, unlike alkylboranes .
This compound vs. Fluorinated Boranes
Biological Activity
Tri-sec-butylborane, a boron-containing compound, is primarily recognized for its utility as a reducing agent in organic synthesis. Its biological activity, however, extends beyond synthetic applications, influencing various biochemical pathways and cellular processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and implications in biochemical research.
Hydride Donor Properties
this compound acts as a potent hydride donor. It facilitates the reduction of carbonyl compounds to alcohols by donating hydride ions () to the carbonyl carbon. This reaction is crucial in organic chemistry and has significant implications in biological systems where such reductions are essential for metabolic processes .
Biochemical Pathways
The compound's ability to reduce ketones impacts various metabolic pathways. For instance, it has been employed in the diastereoselective reduction of cyclic ketones, which is important for synthesizing biologically active molecules . Moreover, the reduction reactions catalyzed by this compound can influence enzyme activities and cellular signaling pathways, affecting gene expression and overall cellular metabolism .
Pharmacokinetics
Stability and Sensitivity
this compound is sensitive to air and moisture, which can affect its stability and efficacy in biological contexts. In laboratory settings, it is often used in anhydrous solvents like tetrahydrofuran (THF) to maintain its reactivity. Understanding its pharmacokinetics is crucial for optimizing its use in biological applications.
Dosage Effects
Research indicates that the effects of this compound vary with dosage in animal models. At low concentrations, it can effectively reduce target substrates without significant toxicity. However, higher concentrations may lead to adverse effects due to excessive reduction or interaction with cellular components .
Case Study 1: Stereoselective Reductions
A study demonstrated the use of lithium tri-sec-butylborohydride (a derivative) for the stereoselective reduction of ketones to alcohols. The results indicated high selectivity ratios when optimized conditions were applied (Table 1). This application showcases its potential in synthesizing complex organic molecules with biological relevance.
| Experiment | LiAlD4 Concentration (mmol/mL) | Methanol:this compound Ratio | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| 1 | 0.88 | 3:1.1 | 80 | 89:11 |
| 2 | 0.88 | 3:1.2 | 100 | Optimal |
Case Study 2: Cellular Effects
Research on the cellular effects of this compound revealed its influence on gene expression related to inflammatory responses. In LPS-stimulated cells, this compound modulated the expression of pro-inflammatory markers such as TNFα and Cox2, highlighting its potential role in inflammatory pathways .
Chemical Reactions Analysis
Reduction Reactions
Tri-sec-butylborane serves as a precursor to potent reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride) . This derivative demonstrates exceptional stereoselectivity in ketone reductions:
- Cyclohexanone reduction yields axial alcohols with 89% selectivity, surpassing NaBH₄/CeCl₃ (equatorial preference) .
- Mechanism : Hydride transfer occurs via a six-membered transition state, where steric bulk directs attack to the less hindered face .
Table 1: Stereoselectivity in Cyclohexanone Reductions
| Reagent | Product | Selectivity (%) |
|---|---|---|
| L-Selectride | Axial alcohol | 89 |
| NaBD₄/CeCl₃ | Equatorial alcohol | 82 |
| BH₃·THF | Mixed | <50 |
Isomerization and Thermal Decomposition
This compound undergoes temperature-dependent isomerization and decomposition:
- Isomerization : At 100–175°C, catalyzed by diborane, it converts to tri-n-butylborane .
- Decomposition : Above 110°C, retro-hydroboration yields sec-butylborane and butene . At 300°C, cyclic boranes form via alkyldiborane intermediates .
Key Conditions :
- Isomerization: 100–175°C, trace B₂H₆ .
- Decomposition: 110°C (butene release) or 300°C (cyclic products) .
Polymerization Initiator
This compound acts as a radical initiator in vinyl polymerizations:
- Mechanism : Reacts with oxygen to generate free radicals, initiating chain growth .
- Efficiency : Lower activation energy (Eₐ = 4 kcal/mol) vs. benzoyl peroxide (26–33 kcal/mol) .
Table 2: Polymerization Initiator Comparison
| Initiator | Eₐ (kcal/mol) | Reaction Medium |
|---|---|---|
| This compound/O₂ | 4 | THF |
| Benzoyl peroxide | 26–33 | Various |
| AIBN | 15–26 | Various |
Hydroboration and Cross-Coupling
This compound participates in hydroboration and cross-coupling reactions:
- Hydroboration : Adds to alkenes regioselectively, favoring anti-Markovnikov products . Steric hindrance limits reactivity with tetrasubstituted alkenes .
- Suzuki-Miyaura Coupling : Transmetallation with palladium catalysts forms C–C bonds, though hindered substrates may require optimized ligands .
Oxidation and Hydrolysis
- Oxidation : Air exposure converts this compound to borinic acid (R₂BOH) and eventually boronic acid (RB(OH)₂) .
- Hydrolysis : Reacts with water to form sec-butane and boric acid, though mineral acids (e.g., HBr) yield di-sec-butylborinic acid .
Reaction Example :
Radical Reactions
In the presence of oxygen, this compound generates radicals for:
- Allylic alkylation : Forms unsaturated aldehydes/alcohols .
- Cis-addition : Adds C–H bonds of pyrroles/thiophenes to alkynes .
Case Study : Copolymerization of methyl methacrylate yields polymers with controlled molecular weights (Mw = 50–100 kDa) for coatings/adhesives .
Coordination Chemistry
This compound forms complexes with Lewis bases (e.g., THF, amines), stabilizing reactive intermediates:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
